molecular formula C10H10BrF3O2Zn B14887500 (2-n-Propyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide

(2-n-Propyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide

Cat. No.: B14887500
M. Wt: 364.5 g/mol
InChI Key: XEFZKZZJMPZMOU-UHFFFAOYSA-M
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Description

(2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the trifluoromethoxy group enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often catalyzed by a transition metal such as palladium or nickel to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:

Ar-Br+ZnAr-ZnBr\text{Ar-Br} + \text{Zn} \rightarrow \text{Ar-ZnBr} Ar-Br+Zn→Ar-ZnBr

where Ar represents the aryl group (2-n-propyloxy-4-(trifluoromethoxy)phenyl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aryl alcohol or ketone.

    Reduction: It can be reduced to form the corresponding aryl hydride.

    Substitution: The zinc bromide moiety can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halides (e.g., chlorine, bromine), alkoxides (e.g., methoxide, ethoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Aryl alcohols or ketones.

    Reduction: Aryl hydrides.

    Substitution: Aryl halides or alkoxides.

Scientific Research Applications

(2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various nucleophilic addition and substitution reactions. The trifluoromethoxy group enhances the electron-withdrawing capability, stabilizing the intermediate and facilitating its reactivity. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc chloride
  • (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc iodide
  • (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc fluoride

Uniqueness

Compared to its analogs, (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. The bromide ion provides an optimal leaving group, facilitating various substitution reactions more efficiently than chloride or fluoride analogs.

Properties

Molecular Formula

C10H10BrF3O2Zn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1-propoxy-3-(trifluoromethoxy)benzene-6-ide

InChI

InChI=1S/C10H10F3O2.BrH.Zn/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13;;/h3,5,7H,2,6H2,1H3;1H;/q-1;;+2/p-1

InChI Key

XEFZKZZJMPZMOU-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br

Origin of Product

United States

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